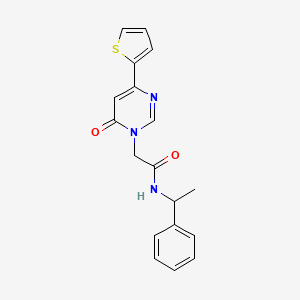
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that combines thiophene and pyrimidine moieties, which are well-regarded for their diverse pharmacological properties. This article discusses its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Molecular Characteristics
The molecular formula of this compound is C18H18N4O2S with a molecular weight of approximately 366.43 g/mol. The compound's structure includes multiple heteroatoms, contributing to its biological activity and interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrimidine ring : This step often utilizes known pyrimidine precursors.
- Introduction of the thiophene moiety : This can be achieved through coupling reactions.
- Acetamide formation : The final step usually involves acylation reactions to introduce the acetamide functional group.
Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Biological Activities
Recent studies have highlighted several key biological activities of this compound:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma). The following assays were commonly used to assess its efficacy:
- MTT Assay : To measure cell viability.
- Caspase Activation Assays : To evaluate apoptosis induction.
For example, compounds similar to this one have shown the ability to direct tumor cells toward apoptotic pathways, indicating potential as an anticancer agent .
While the exact mechanism of action for this compound remains to be fully elucidated, it is believed to involve interaction with specific cellular pathways that regulate apoptosis and cell proliferation. Further experimental studies are necessary to clarify these mechanisms.
Case Studies and Research Findings
A variety of studies have been conducted on compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated anticancer activity against A549 and C6 cell lines; significant apoptosis induction observed. |
| Highlighted potential antimicrobial effects based on structural similarities with known antimicrobial agents. | |
| Study 3 | Discussed synthesis and characterization methods, including NMR and MS data supporting structural integrity. |
Propiedades
IUPAC Name |
2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13(14-6-3-2-4-7-14)20-17(22)11-21-12-19-15(10-18(21)23)16-8-5-9-24-16/h2-10,12-13H,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKOBMLWHZLNSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














